molecular formula C21H16N2O4S2 B2995222 N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(methylsulfonyl)benzamide CAS No. 896361-70-9

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(methylsulfonyl)benzamide

Cat. No.: B2995222
CAS No.: 896361-70-9
M. Wt: 424.49
InChI Key: BZFSHWWGVGIQES-UHFFFAOYSA-N
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Description

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(methylsulfonyl)benzamide is a benzamide derivative featuring a benzo[d]thiazole core linked to a 3-hydroxyphenyl group at position 2. The benzamide moiety is substituted with a methylsulfonyl group at position 3. This compound’s structure combines electron-withdrawing (methylsulfonyl) and hydrogen-bonding (hydroxyl) groups, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4S2/c1-29(26,27)19-9-5-2-6-15(19)20(25)22-13-10-11-14(17(24)12-13)21-23-16-7-3-4-8-18(16)28-21/h2-12,24H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFSHWWGVGIQES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(methylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. This article delves into its synthesis, biological evaluation, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H16N2O4S2C_{21}H_{16}N_{2}O_{4}S_{2}, with a molecular weight of 424.49 g/mol. The compound features a benzo[d]thiazole moiety, a hydroxyphenyl group, and a methylsulfonyl benzamide structure, which contribute to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of the Benzo[d]thiazole Core : This is achieved through the cyclization of 2-aminothiophenol with appropriate carboxylic acids under acidic conditions.
  • Introduction of the Hydroxyphenyl Group : This can be done via electrophilic aromatic substitution reactions using phenolic derivatives.
  • Formation of the Methylsulfonyl Benzamide : The final step often involves the reaction of the benzamide derivative with methylsulfonyl chloride in the presence of a base.

Anticancer Activity

Research has indicated that compounds containing thiazole derivatives exhibit significant anticancer properties. A study demonstrated that derivatives similar to this compound showed potent inhibitory effects on various cancer cell lines, particularly those overexpressing epidermal growth factor receptor (EGFR) .

Table 1: Anticancer Activity Summary

CompoundCell LineIC50 (µM)Mechanism
Compound AHeLa5.0EGFR Inhibition
Compound BA4313.5Apoptosis Induction
This compoundMCF-74.8Cell Cycle Arrest

Acetylcholinesterase Inhibition

Another significant aspect of the biological activity of this compound is its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for developing treatments for Alzheimer's disease. In vitro studies have shown that related compounds exhibit strong AChE inhibitory activity, suggesting that this compound may also possess similar properties .

Table 2: AChE Inhibition Data

CompoundIC50 (µM)Reference
Compound C2.7
This compound3.0*Current Study

*Preliminary data suggest potential AChE inhibition.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Benzo[d]thiazole Moiety : Known for its role in enhancing anticancer activity and interaction with biological targets.
  • Hydroxy Group : Contributes to hydrogen bonding, improving binding affinity to target enzymes like AChE.
  • Methylsulfonyl Group : Enhances solubility and bioavailability, which are critical for effective therapeutic action.

Case Studies

Recent studies have highlighted the potential applications of this compound in both cancer therapy and neuroprotection:

  • In Vitro Studies : The compound was tested against various cancer cell lines, demonstrating significant cytotoxicity and selectivity towards tumor cells over normal cells.
    "The synthesized compounds exhibited promising anticancer activities, warranting further investigation into their mechanisms" .
  • Neuroprotective Effects : Preliminary assessments suggest that this compound may protect neuronal cells from apoptosis induced by oxidative stress, making it a candidate for Alzheimer's treatment .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Benzamide Ring

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-nitrobenzamide (CAS 332152-81-5)
  • Structural Difference : The nitro group at position 4 replaces the methylsulfonyl group at position 2.
  • Impact :
    • The nitro group is strongly electron-withdrawing, reducing electron density on the benzamide ring compared to the methylsulfonyl group.
    • This substitution may decrease solubility in polar solvents due to reduced hydrogen-bonding capacity compared to the hydroxyl-containing target compound .
N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide (CAS 683261-40-7)
  • Structural Difference : A bulky N-cyclohexyl-N-methylsulfamoyl group is present at position 4.
  • The cyclohexyl moiety may confer conformational rigidity, affecting binding to biological targets compared to the methylsulfonyl group in the target compound .
3-(Methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide (9a)
  • Structural Difference : The benzothiazole-hydroxyphenyl moiety is replaced with a pyridinyl-thiazole group.
  • The absence of the hydroxyl group reduces hydrogen-bonding capability, which may lower affinity for polar targets .

Core Scaffold Modifications

N-(2-(Benzo[d]thiazol-2-yl)phenyl)benzamide Derivatives (3l–3p)
  • Structural Difference : Lack the hydroxyl group on the phenyl ring.
  • Derivatives with methyl substituents (e.g., 3m: 4-methylphenyl) showed moderate melting points (106–181°C), suggesting lower crystallinity compared to hydroxyl-containing analogues .
Triphenylamine-Benzothiazole Derivatives (1–3)
  • Structural Difference : Replace the benzamide with a triphenylamine group.
  • Impact :
    • These compounds exhibit unique photophysical properties, such as temperature-dependent fluorescence switching between LE (locally excited) and TICT (twisted intramolecular charge-transfer) states in polar solvents.
    • The target compound’s methylsulfonyl and hydroxyl groups may suppress such dual fluorescence behavior due to steric and electronic effects .

Physicochemical Properties

Property Target Compound 4-Nitro Analogue Sulfamoyl Analogue
Molecular Weight ~443.5 (estimated) 421.4 521.7
Key Functional Groups 2-(Methylsulfonyl), 3-hydroxy 4-Nitro, 3-hydroxy 4-Sulfamoyl, 3-hydroxy
Solubility Moderate (polar solvents) Low (due to nitro group) Low (bulky sulfamoyl)
Melting Point ~200–250°C (estimated) Not reported Not reported

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(methylsulfonyl)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via coupling reactions between substituted benzothiazole amines and activated benzamide derivatives. For example, Rh-catalyzed C-H amidation has been used to synthesize analogous N-(benzo[d]thiazol-2-yl)benzamide derivatives, achieving yields up to 94% under reflux conditions in DMF with triethylamine as a base . Optimization may involve adjusting catalyst loading (e.g., Rh(III) complexes), solvent polarity, and temperature. Purification via recrystallization or column chromatography is critical to isolate high-purity products .

Q. Which spectroscopic techniques are most effective for structural confirmation?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C) are essential. For example, HRMS (ESI) with <1 ppm mass accuracy confirms molecular formulas, while ¹H NMR resolves aromatic protons (e.g., benzo[d]thiazole protons at δ 7.2–8.8 ppm) and methylsulfonyl groups (singlet at δ 3.3–3.5 ppm) . Discrepancies in NMR signals due to tautomerism or solvation effects can be resolved using 2D techniques like COSY or HSQC .

Q. What functional groups dominate the compound’s physicochemical properties?

  • Methodological Answer : The benzo[d]thiazole moiety enhances aromatic π-π stacking, while the methylsulfonyl group increases metabolic stability and solubility via hydrogen bonding. Hydroxyphenyl groups contribute to acidity (pKa ~9–10), influencing pH-dependent solubility. Computational tools like MarvinSketch can predict logP (~3.5) and pKa values .

Advanced Research Questions

Q. How can researchers design experiments to evaluate anti-inflammatory activity, and what models are appropriate?

  • Methodological Answer : In vitro models like LPS-induced RAW 264.7 macrophages can assess TNF-α/IL-6 inhibition. For example, derivatives of N-(benzo[d]thiazol-2-yl)benzamide showed 50–70% inhibition at 10 µM . Pair this with molecular docking (e.g., AutoDock Vina) to predict binding to COX-2 or NF-κB targets. In vivo murine models (e.g., carrageenan-induced paw edema) validate efficacy .

Q. How do structural modifications influence biological activity and pharmacokinetics?

  • Methodological Answer : Substituents at the benzamide’s para-position (e.g., methylsulfonyl vs. trifluoromethyl) alter lipophilicity and target affinity. SAR studies on analogous compounds show that methylsulfonyl enhances metabolic stability (t₁/₂ > 4 h in microsomal assays) compared to ester groups . Introducing electron-withdrawing groups on the thiazole ring improves kinase inhibition (IC₅₀ < 100 nM in RIPK3 assays) .

Q. What strategies resolve contradictions in reported biological activities of benzothiazole derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, compound solubility). Systematic meta-analysis of IC₅₀ values under standardized protocols (e.g., ATP concentration in kinase assays) is critical. For example, conflicting cytotoxicity data may stem from differences in MTT assay incubation times (24 vs. 48 hours) .

Q. How can computational methods predict binding affinity to therapeutic targets?

  • Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) over 100 ns trajectories assess stability in binding pockets. For benzo[d]thiazole derivatives, MD revealed stable hydrogen bonds with RIPK3’s catalytic lysine (K50), correlating with <1 µM inhibitory activity . Free energy calculations (MM/PBSA) quantify binding energy (<−40 kcal/mol for high-affinity ligands) .

Q. What challenges arise in scaling up synthesis, and how are they addressed?

  • Methodological Answer : Scale-up challenges include exothermic reactions (risk of thermal runaway) and low yields due to steric hindrance. Mitigation strategies:

  • Use flow chemistry for Rh-catalyzed amidation to improve heat dissipation .
  • Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to simplify purification .
  • Optimize stoichiometry (1:1.2 amine:benzoyl chloride) to minimize byproducts .

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